![molecular formula C17H14ClFN2S B2473953 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide CAS No. 318234-11-6](/img/structure/B2473953.png)
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide
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Overview
Description
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide (“Compound X”) is a novel synthetic compound with a wide range of potential applications in the scientific research and medical fields. This compound is a derivative of pyrazole, a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. Compound X has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations are being explored.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 enzymes are crucial for the metabolism of many drugs. Chemical inhibitors of these enzymes can help in understanding drug interactions and metabolism pathways. Research by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors against various Cytochrome P450 isoforms, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).
Chemistry of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to pyrazoles, have shown a wide range of biological activities. Gomaa and Ali (2020) compiled the reactivity and applications of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones in synthesizing heterocyclic compounds and dyes, highlighting the versatility of the pyrazole scaffold in chemical synthesis (Gomaa & Ali, 2020).
Fluorescent Chemosensors Based on Pyrazole Derivatives
The development of chemosensors for detecting metal ions and other analytes is an active research area. Roy (2021) reviews the use of 4-methyl-2,6-diformylphenol-based compounds, demonstrating the high selectivity and sensitivity of these chemosensors, which could be extrapolated to similar compounds like (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide (Roy, 2021).
Synthesis and Applications of Metal Sulfides
Metal sulfides are important for various applications, including catalysis and energy conversion. Chandrasekaran et al. (2019) discuss the controlled fabrication of metal sulfides and their use in electrocatalytic, photocatalytic, and photoelectrochemical water splitting, indicating potential research directions for compounds with sulfide functionalities (Chandrasekaran et al., 2019).
Polychlorinated Dibenzothiophenes in Environmental Studies
The presence and impact of polychlorinated dibenzothiophenes in the environment, as discussed by Huntley et al. (1994), shed light on the environmental fate and toxicology of sulfur-containing organic compounds. This research could provide a contextual background for understanding the environmental implications of related compounds (Huntley et al., 1994).
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Therefore, it can be inferred that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2S/c1-21-17(18)15(11-22-14-9-7-13(19)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFZCYIRCXFLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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